molecular formula C5H12N2O B1297604 2,2-Dimethylpropionic acid hydrazide CAS No. 42826-42-6

2,2-Dimethylpropionic acid hydrazide

Cat. No. B1297604
CAS RN: 42826-42-6
M. Wt: 116.16 g/mol
InChI Key: OARJXUPBZNUYBG-UHFFFAOYSA-N
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Description

2,2-Dimethylpropionic acid hydrazide, also known as Pivalic acid hydrazide, is a chemical compound with the molecular formula C5H12N2O . It has a molecular weight of 116.16 g/mol . The IUPAC name for this compound is 2,2-dimethylpropanehydrazide .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylpropionic acid hydrazide consists of a central carbon atom bonded to two methyl groups, a carbonyl group, and a hydrazide group . The InChIKey for this compound is OARJXUPBZNUYBG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Dimethylpropionic acid hydrazide has a molecular weight of 116.16 g/mol and a molecular formula of C5H12N2O . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass of this compound is 116.094963011 g/mol .

Scientific Research Applications

Application Summary

This research focuses on the synthesis of hydrazones, quinazolines, and Schiff bases. The process involves combining suitable aldehydes with four hydrazides, including 2,2-Dimethylpropionic acid hydrazide .

Methods of Application

The preparation involves solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .

Results or Outcomes

The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .

2. Inhibition of Proliferation of Colon Cancer Cells

Application Summary

A series of 24 compounds were synthesized based on structure modification of the model methyl-3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs. Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively .

Methods of Application

The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively. N -Alkyl-3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides and methyl-2- [ (3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates were obtained by the reaction of corresponding acid or hydrazide with amines and amino acid esters via DCC and azide coupling methods .

Results or Outcomes

The antiproliferative and apoptotic activity were further studied with molecular docking. The 48 post-treatments showed that out of 24 compounds, 12 compounds showed inhibitory actions on HCT-116 cells .

3. Synthesis of Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates

Application Summary

This research focuses on the synthesis of Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates. The process involves the reaction of the corresponding trichloroacetimidate or acetate with C-active nucleophiles in the presence of TMSOTf (0.1 eq.%) via C–C bond formation .

Methods of Application

The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively. Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates were obtained in good yields and short reaction time from the corresponding trichloroacetimidate or acetate by the reaction with C-active nucleophiles in the presence of TMSOTf (0.1 eq.%) via C–C bond formation .

Results or Outcomes: The compounds were obtained in good yields and short reaction time .

4. Synthesis of Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates

Application Summary

This research focuses on the synthesis of Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates. The process involves the reaction of the corresponding trichloroacetimidate or acetate with C-active nucleophiles in the presence of TMSOTf (0.1 eq.%) via C–C bond formation .

Methods of Application

The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively. Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates were obtained in good yields and short reaction time from the corresponding trichloroacetimidate or acetate by the reaction with C-active nucleophiles in the presence of TMSOTf (0.1 eq.%) via C–C bond formation .

Results or Outcomes: The compounds were obtained in good yields and short reaction time .

Safety And Hazards

When handling 2,2-Dimethylpropionic acid hydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

2,2-dimethylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARJXUPBZNUYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337861
Record name PIVALIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpropionic acid hydrazide

CAS RN

42826-42-6
Record name 2,2-Dimethylpropanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42826-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PIVALIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2,2-dimethyl-, hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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